Deoxyviolacein

Übersicht

Beschreibung

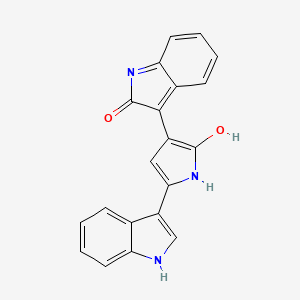

Deoxyviolacein ist ein Bis-Indol-Pigment, das aus L-Tryptophan gewonnen wird. Es ist ein strukturelles Analogon von Violacein, einem bekannten violetten Pigment, das von bestimmten Bakterien produziert wird. This compound wird in geringeren Konzentrationen als Violacein in Wildtyp-Bakterien synthetisiert. Diese Verbindung hat aufgrund ihrer potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften, Interesse geweckt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Deoxyviolacein kann durch mikrobielle Fermentation synthetisiert werden. Eine Methode beinhaltet die Verwendung genetisch modifizierter Bakterienstämme wie Citrobacter freundii. Der biosynthetische Weg beinhaltet die Expression von vioabce-Genen, die für die Produktion von this compound verantwortlich sind . Der Fermentationsprozess beinhaltet typischerweise die Kultivierung der Bakterien in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung des Pigments unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch Optimierung der Fermentationsbedingungen und den Einsatz rekombinanter Bakterienstämme erreicht werden. So wurde beispielsweise ein genetisch modifizierter Stamm von Yarrowia lipolytica zur Produktion einer Mischung aus Violacein und this compound verwendet. Die Pigmente werden anschließend durch Säulenchromatographie mit einer Mischung aus Ethylacetat und Cyclohexan getrennt und gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden von Enzymen katalysiert, die vom vio-Operon kodiert werden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Flavin-Adenin-Dinukleotid (FAD), Nikotinamid-Adenin-Dinukleotid-Phosphat (NADP) und Häm-Eisen (II). Die Reaktionen finden typischerweise unter milden Bedingungen statt, wobei Sauerstoff im letzten Decarboxylierungsschritt beteiligt ist .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind verschiedene Derivate mit potenziellen biologischen Aktivitäten. So kann die enzymatische Oxidation von this compound zur Bildung von Verbindungen führen, die eine verbesserte antimikrobielle Wirkung haben .

Wissenschaftliche Forschungsanwendungen

This compound hat aufgrund seiner biologischen Aktivitäten verschiedene wissenschaftliche Forschungsanwendungen. In der Chemie wird es als Modellverbindung zur Untersuchung von Bis-Indol-Pigmenten verwendet. In der Biologie und Medizin hat sich this compound als vielversprechendes antimikrobielles und krebshemmendes Mittel erwiesen. Es zeigt eine signifikante Hemmung der Proliferation von Hepatozellkarzinomzellen bei niedrigen Konzentrationen . Zusätzlich wurde this compound auf seine antioxidativen Eigenschaften und seine Fähigkeit, Säure, Alkali und ultravioletter Strahlung zu widerstehen, untersucht .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit zellulären Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es in Krebszellen Apoptose induziert, indem es Caspase-Signalwege aktiviert und die Zellproliferation hemmt . This compound zeigt auch antimikrobielle Aktivität, indem es bakterielle Zellmembranen stört und essentielle Enzyme hemmt .

Analyse Chemischer Reaktionen

Types of Reactions: Deoxyviolacein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are catalyzed by enzymes encoded by the vio operon .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include flavin adenine dinucleotide (FAD), nicotinamide adenine dinucleotide phosphate (NADP), and heme-iron (II). The reactions typically occur under mild conditions, with the involvement of oxygen in the final decarboxylation step .

Major Products: The major products formed from the reactions involving this compound include various derivatives with potential biological activities. For example, enzymatic oxidation of this compound can lead to the formation of compounds with enhanced antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Deoxyviolacein has several scientific research applications due to its biological activities. In chemistry, it is used as a model compound to study bis-indole pigments. In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. It exhibits significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations . Additionally, this compound has been studied for its antioxidant properties and its ability to resist acid, alkali, and ultraviolet radiation .

Wirkmechanismus

The mechanism of action of deoxyviolacein involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . This compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Deoxyviolacein ist anderen Bis-Indol-Pigmenten wie Violacein und Prodigiosin ähnlich. es ist einzigartig in seinen strukturellen Merkmalen und biologischen Aktivitäten. Während Violacein häufiger produziert und untersucht wird, bietet this compound eindeutige Vorteile hinsichtlich seiner Stabilität und Widerstandsfähigkeit gegenüber Umweltfaktoren . Prodigiosin, ein weiteres Bis-Indol-Pigment, ist bekannt für seine antimikrobiellen und krebshemmenden Eigenschaften, unterscheidet sich aber in seiner chemischen Struktur und seinem Wirkmechanismus .

Liste ähnlicher Verbindungen:- Violacein

- Prodigiosin

Biologische Aktivität

Deoxyviolacein, a derivative of the well-known pigment violacein, has garnered significant attention due to its diverse biological activities. This article explores the various biological properties of this compound, including its antimicrobial, antifungal, antiparasitic, and anticancer effects, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions involving the VioA, VioB, VioC, and VioE genes. It is primarily produced by certain strains of bacteria such as Chromobacterium violaceum and Janthinobacterium lividum. While structurally similar to violacein, this compound exhibits distinct biological properties that make it a compound of interest in pharmaceutical research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Bacterial Inhibition : Research indicates that this compound shows bacteriostatic effects against various Gram-positive and Gram-negative bacteria. It has been particularly effective against Staphylococcus aureus and Escherichia coli at concentrations above 6.1 mmol/L .

- Fungal Activity : A study highlighted its strong antifungal activity against Rhizoctonia solani, outperforming its parent compound violacein in this regard .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.1 mmol/L |

| Escherichia coli | 6.1 mmol/L |

| Rhizoctonia solani | Effective at concentrations > 6.1 mmol/L |

Antiparasitic Effects

This compound has shown promise in combating parasitic infections:

- Malaria : It has been found to be effective against Plasmodium falciparum, including drug-resistant strains. Interestingly, this compound was less toxic to mammalian cells compared to violacein, making it a potential candidate for anti-malarial treatment .

- Chagas Disease : Studies have indicated that this compound inhibits Trypanosoma cruzi, the causative agent of Chagas disease, at lower concentrations than currently used treatments like Benznidazole .

Anticancer Properties

The anticancer potential of this compound is notable:

- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent cell death .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to tumor regression without adverse effects on healthy tissues .

| Cancer Cell Line | Effect Observed |

|---|---|

| HeLa | Induction of apoptosis |

| A549 | Induction of apoptosis |

| MCF-7 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : this compound increases ROS levels in cancer cells, leading to oxidative stress and apoptosis .

- Membrane Disruption : It interferes with cellular membranes, affecting the physiological activities of target cells .

- Synergistic Effects : this compound may enhance the efficacy of other antibiotics when used in combination therapies .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- A study conducted by Carvalho et al. (2006) demonstrated that this compound induced significant ROS production in colon cancer cell lines, leading to apoptosis through caspase activation.

- Research by Bilsland et al. (2018) highlighted the reduced toxicity of this compound towards mammalian cells compared to its parent compound while maintaining efficacy against malaria parasites.

Eigenschaften

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is deoxyviolacein, and where is it found?

A: this compound is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]

Q2: How is this compound biosynthesized?

A: this compound biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of this compound, which lacks a hydroxyl group compared to violacein. [, , ]

Q3: What is the relationship between this compound and violacein?

A: this compound is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but this compound lacks a hydroxyl group on one of the indole rings. [, , ]

Q4: Can the this compound biosynthetic pathway accept modified tryptophan analogs?

A: Yes, the enzymes in the this compound biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel this compound analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated this compound derivatives. []

Q5: How can this compound production be enhanced in microbial hosts?

A5: Several strategies can enhance this compound production:

- Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases this compound titers compared to nutrient-rich media. []

- Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher this compound production. [, , ]

- Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate this compound production in some bacterial strains. []

Q6: What are the potential applications of this compound?

A6: this compound exhibits various biological activities, making it a promising candidate for several applications:

- Antibacterial Agent: this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

- Anticancer Agent: Research suggests potential antitumor activity for this compound, warranting further investigation for its use in cancer therapies. [, ]

- Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for this compound, suggesting its potential as an antimicrobial drug. []

- Biodegradable Polymer: this compound's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about this compound. [, , ]

- Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of this compound. [, ]

Q9: What is the role of computational chemistry in understanding this compound?

A9: Computational chemistry plays a crucial role in:

- Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of this compound. [, ]

- Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in this compound affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]

- Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential this compound analogs with enhanced therapeutic properties. []

Q10: Is this compound stable under different environmental conditions?

A: The stability of this compound can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]

Q11: How can the stability of this compound be improved?

A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance this compound's stability and shelf life. []

Q12: What materials is this compound compatible with?

A: this compound exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]

Q13: How is this compound typically extracted and purified?

A: this compound can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]

Q14: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying this compound. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.